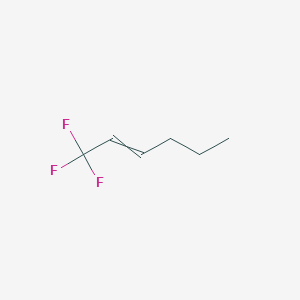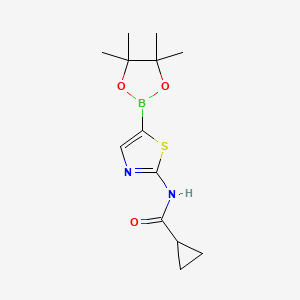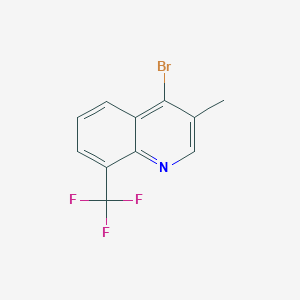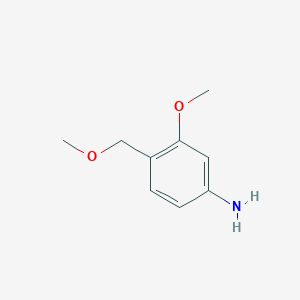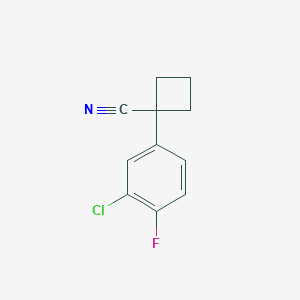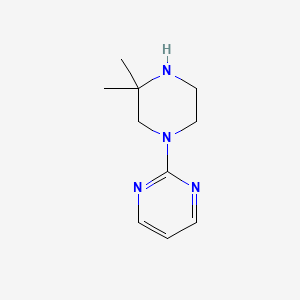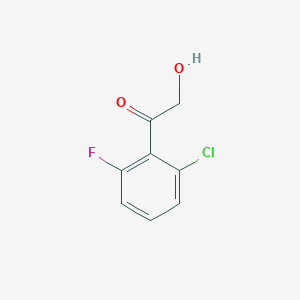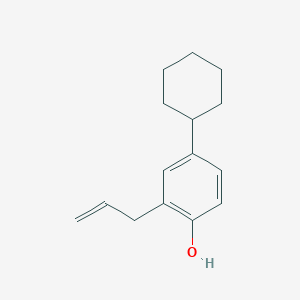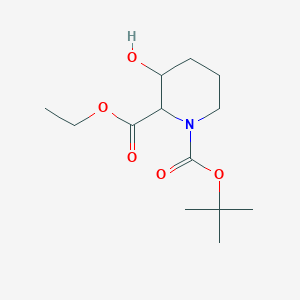![molecular formula C11H21NO4 B11719740 tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexyl diol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), room temperature.
Substitution: TsCl, SOCl2, pyridine, dichloromethane, room temperature.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Tosylates, chlorides.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its hydroxyl groups can form hydrogen bonds with enzymes, providing insights into enzyme mechanisms and functions .
Medicine: Its carbamate group can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with proteins or enzymes, affecting their structure and function. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with cellular pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming hydrogen bonds with their active sites.
Cellular Pathways: The hydrolysis of the carbamate group can release intermediates that modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- tert-butyl N-[(3R,4S)-3-Fluoro-4-piperidyl]carbamate
- tert-butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
Uniqueness: tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the cyclohexyl ring. This structural feature allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m0/s1 |
InChI Key |
QLRJVNYCDQTYOU-SXNZSPLWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@@H]([C@@H](C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Pyrazinyl)ethylidene]hydrazine](/img/structure/B11719664.png)
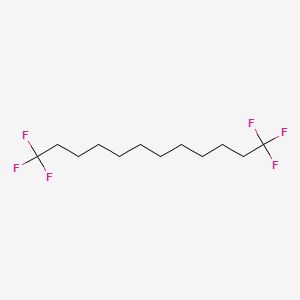
![[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride](/img/structure/B11719675.png)

